REACTION_CXSMILES
|
[CH:1]1([C:17]([O:19]C)=[O:18])[CH:4]([C:5]([O:7]C)=[O:6])[CH:3]([C:9]([O:11]C)=[O:10])[CH:2]1[C:13]([O:15]C)=[O:14]>Cl>[CH:2]1([C:13]([OH:15])=[O:14])[CH:1]([C:17]([OH:19])=[O:18])[CH:4]([C:5]([OH:7])=[O:6])[CH:3]1[C:9]([OH:11])=[O:10]
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Name
|
|
Quantity
|
1224 g
|
Type
|
reactant
|
Smiles
|
C1(C(C(C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at a controlled temperature of 85° C. for 24 hours
|
Duration
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24 h
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
and dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.75 mol | |
AMOUNT: MASS | 870 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |